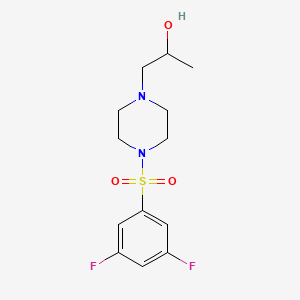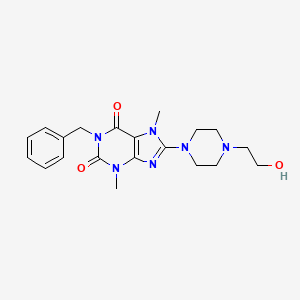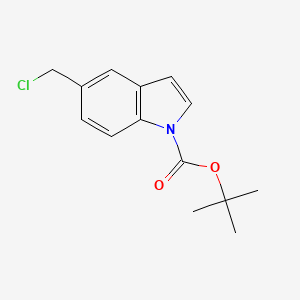
5-(氯甲基)-1H-吲哚-1-羧酸叔丁酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 5-(chloromethyl)-1H-indole-1-carboxylate: is an organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a tert-butyl ester group, a chloromethyl group, and an indole core structure. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis.
科学研究应用
Chemistry:
Building Block: tert-Butyl 5-(chloromethyl)-1H-indole-1-carboxylate serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules.
Biology:
Biological Probes: The compound can be used as a precursor for the synthesis of biological probes that target specific proteins or enzymes.
Medicine:
Drug Development: Indole derivatives, including tert-Butyl 5-(chloromethyl)-1H-indole-1-carboxylate, are explored for their potential therapeutic properties, such as anti-inflammatory, anticancer, and antimicrobial activities.
Industry:
Material Science: The compound can be used in the development of novel materials with specific properties, such as fluorescence or conductivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-(chloromethyl)-1H-indole-1-carboxylate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions. This can be achieved by reacting the indole core with formaldehyde and hydrochloric acid.
Esterification: The final step involves the esterification of the indole derivative with tert-butyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods: Industrial production of tert-Butyl 5-(chloromethyl)-1H-indole-1-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.
化学反应分析
Types of Reactions:
Substitution Reactions: The chloromethyl group in tert-Butyl 5-(chloromethyl)-1H-indole-1-carboxylate can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The indole core can be oxidized to form various oxidation products, such as indole-2,3-diones.
Reduction Reactions: The compound can undergo reduction reactions to form reduced derivatives, such as indoline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or primary amines can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile, products such as azido, thio, or alkoxy derivatives can be formed.
Oxidation Products: Indole-2,3-diones and other oxidized derivatives.
Reduction Products: Indoline derivatives and other reduced forms.
作用机制
The mechanism of action of tert-Butyl 5-(chloromethyl)-1H-indole-1-carboxylate depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through binding interactions. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. The indole core can participate in π-π stacking interactions and hydrogen bonding, contributing to the compound’s binding affinity and specificity.
相似化合物的比较
tert-Butyl 5-(bromomethyl)-1H-indole-1-carboxylate: Similar structure but with a bromomethyl group instead of a chloromethyl group.
tert-Butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate: Similar structure but with a hydroxymethyl group instead of a chloromethyl group.
tert-Butyl 5-(methyl)-1H-indole-1-carboxylate: Similar structure but with a methyl group instead of a chloromethyl group.
Uniqueness: tert-Butyl 5-(chloromethyl)-1H-indole-1-carboxylate is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and allows for specific chemical modifications. The combination of the tert-butyl ester and indole core also contributes to its unique chemical and biological properties.
属性
IUPAC Name |
tert-butyl 5-(chloromethyl)indole-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO2/c1-14(2,3)18-13(17)16-7-6-11-8-10(9-15)4-5-12(11)16/h4-8H,9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSPDZHHUNZLADW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
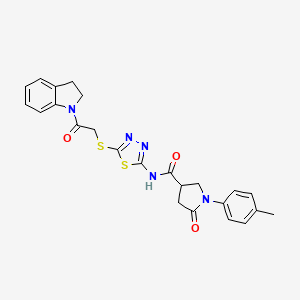
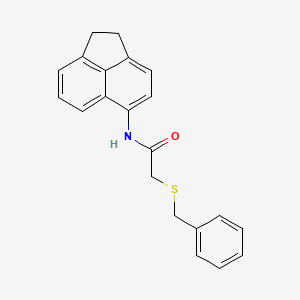
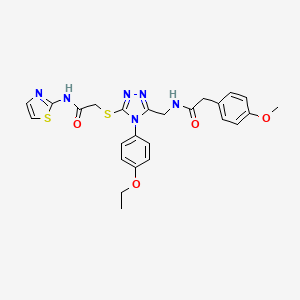
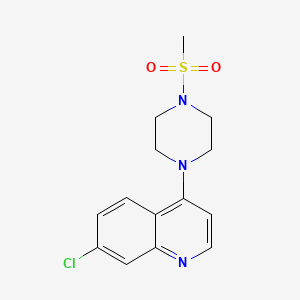
![6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine Hydrochloride](/img/new.no-structure.jpg)
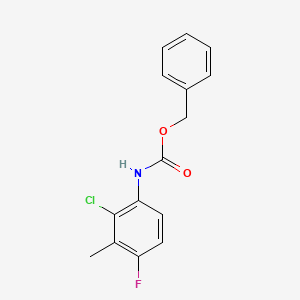
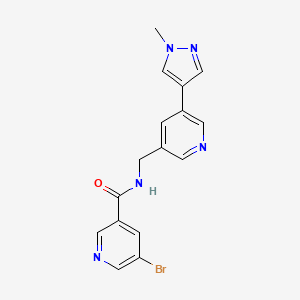
![2-({1-[(cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide](/img/structure/B2358884.png)
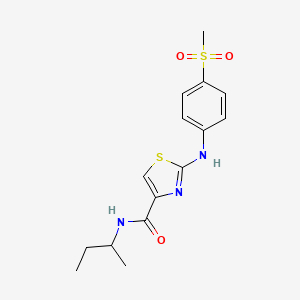
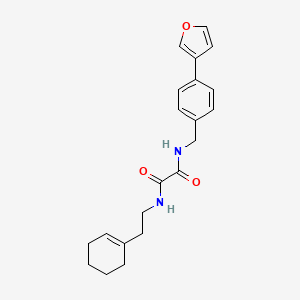
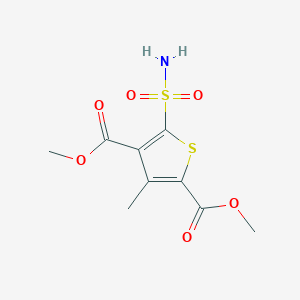
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(methylthio)benzamide hydrochloride](/img/structure/B2358892.png)
